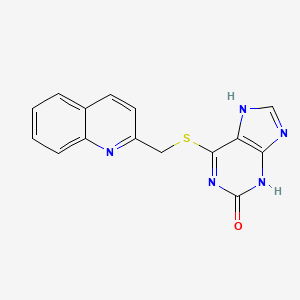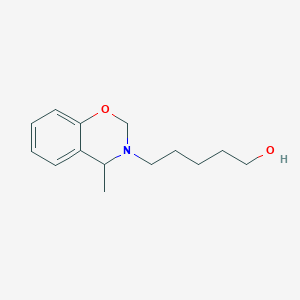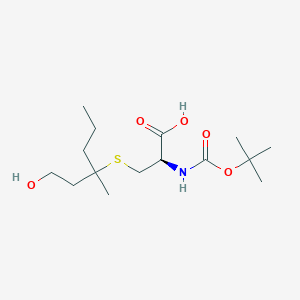![molecular formula C15H10ClNO2S2 B12610964 4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- CAS No. 650635-70-4](/img/structure/B12610964.png)
4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties . The compound’s structure includes a benzothiazole ring substituted with a 4-chlorophenylthio group and two methyl groups, making it a unique and potentially valuable molecule for various applications.
Méthodes De Préparation
The synthesis of 4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Introduction of the 4-Chlorophenylthio Group: This step involves the substitution of a hydrogen atom on the benzothiazole ring with a 4-chlorophenylthio group. This can be achieved using a chlorophenylthiol reagent under appropriate conditions.
Analyse Des Réactions Chimiques
4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Applications De Recherche Scientifique
4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with potential biological activities.
Biology: In biological research, the compound is studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: The compound’s potential as an antitumor agent is being explored.
Mécanisme D'action
The mechanism of action of 4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug with a thiazole ring, used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
The uniqueness of 4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Propriétés
Numéro CAS |
650635-70-4 |
|---|---|
Formule moléculaire |
C15H10ClNO2S2 |
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)sulfanyl-2,5-dimethyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C15H10ClNO2S2/c1-7-12(18)11-15(20-8(2)17-11)13(19)14(7)21-10-5-3-9(16)4-6-10/h3-6H,1-2H3 |
Clé InChI |
AZRFRITZSGOYCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(C1=O)N=C(S2)C)SC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12610884.png)
![Fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B12610887.png)
![8-Methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B12610898.png)



![2-[(1-Benzothiophen-3-yl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12610923.png)
![[3,5-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxymethyl]-6-methyl-4-methylsulfanylphenyl] phosphite](/img/structure/B12610930.png)
![(2S)-3-[4-{2,6-Difluoro-4-[(5R)-5-{[(1,2-oxazol-3-yl)oxy]methyl}-2-oxo-1,3-oxazolidin-3-yl]phenyl}-3,6-dihydropyridin-1(2H)-yl]-2-hydroxy-3-oxopropyl acetate](/img/structure/B12610938.png)

![1-{2-[(1S)-1-Aminoethyl]-1,3-oxazole-4-carbonyl}-L-prolyl-L-isoleucine](/img/structure/B12610944.png)
![5,5'-Bis{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-2,2'-bipyrazine](/img/structure/B12610952.png)

